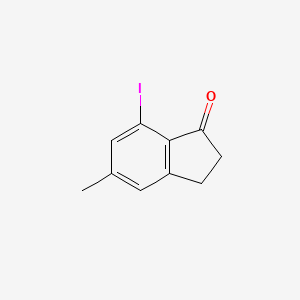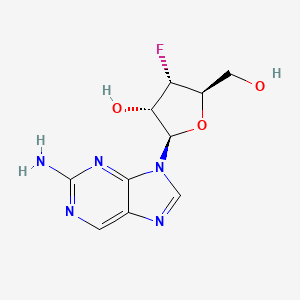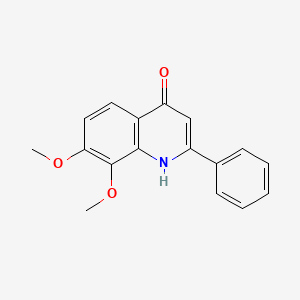
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structural features, which include a hex-1-en-1-yl chain substituted with two phenyl groups and a boronic acid moiety. The compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid typically involves the following steps:
Formation of the Hex-1-en-1-yl Chain: The hex-1-en-1-yl chain can be synthesized through a series of organic reactions, including alkylation and elimination reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or similar aromatic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents are used.
Major Products:
Oxidation Products: Boronic esters or borates.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing various molecular pathways.
Comparaison Avec Des Composés Similaires
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacking the boronic acid moiety.
1-Boc-4-AP: A compound used in the synthesis of fentanyl derivatives, which shares some structural similarities.
Uniqueness: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H21BO2 |
|---|---|
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
[(E)-1,2-diphenylhex-1-enyl]boronic acid |
InChI |
InChI=1S/C18H21BO2/c1-2-3-14-17(15-10-6-4-7-11-15)18(19(20)21)16-12-8-5-9-13-16/h4-13,20-21H,2-3,14H2,1H3/b18-17- |
Clé InChI |
KDHOGZIXPOZQKU-ZCXUNETKSA-N |
SMILES isomérique |
B(/C(=C(/CCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O |
SMILES canonique |
B(C(=C(CCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)





![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)

![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)



